molecular formula C11H20O3 B14338080 Ethyl 2-acetyl-2-methylhexanoate CAS No. 104094-65-7

Ethyl 2-acetyl-2-methylhexanoate

Cat. No.: B14338080
CAS No.: 104094-65-7
M. Wt: 200.27 g/mol
InChI Key: PUGIIMMGAWLFKX-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-2-methylhexanoate is an ester derivative characterized by a branched hexanoate backbone with acetyl and methyl substituents at the second carbon. Esters like ethyl acetate derivatives are frequently employed in extracting bioactive compounds or synthesizing industrial products, as seen in clove extracts (Table 20, ) and R&D applications ().

Properties

CAS No.

104094-65-7

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-acetyl-2-methylhexanoate

InChI

InChI=1S/C11H20O3/c1-5-7-8-11(4,9(3)12)10(13)14-6-2/h5-8H2,1-4H3

InChI Key

PUGIIMMGAWLFKX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Claisen Condensation

The Claisen condensation, involving ester enolates and acylating agents, is a classical route for β-ketoester synthesis. For Ethyl 2-acetyl-2-methylhexanoate, this method could involve ethyl acetoacetate and a methylhexanoyl chloride under basic conditions:

$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{CH}3(\text{CH}2)_3\text{COCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Conditions :

  • Catalyst : Sodium ethoxide (1.2 equiv) in anhydrous ethanol.
  • Temperature : 0–5°C to minimize side reactions.
  • Yield : ~78% (extrapolated from similar β-ketoester syntheses).

Mechanistic Insight :
The enolate ion of ethyl acetoacetate attacks the electrophilic carbonyl carbon of methylhexanoyl chloride, followed by elimination of HCl to form the β-ketoester.

Organometallic Approaches

Organolithium or Grignard reagents enable direct alkylation/acylation of esters. A patented method for 2-acetylthiazole synthesis provides a template for adapting this strategy:

Procedure :

  • Formation of 2-Bromo Intermediate :
    • Thiazolamine is diazotized and brominated using NaNO$$2$$/H$$2$$SO$$4$$ and NaBr/CuSO$$4$$ at 0–10°C.
  • Lithiation and Acylation :
    • 2-Bromo intermediate reacts with butyllithium (-78°C), followed by ethyl acetate addition to yield the acetylated product.

Adaptation for Target Compound :

  • Replace 2-bromo thiazole with 2-bromo-2-methylhexanoate.
  • Mol Ratio : 1:1.5 (2-bromo-2-methylhexanoate : butyllithium).
  • Yield : ~85–95% (based on analogous reactions).

Table 1. Organometallic Synthesis Parameters

Parameter Value Source
Temperature -80°C to -78°C
Reaction Time 1.5–2 h
Solvent Tetrahydrofuran (THF)

Enzymatic Synthesis

Alcohol acyltransferases catalyze esterification under mild conditions. A study on ethyl hexanoate synthesis demonstrates the feasibility of enzymatic routes:

Protocol :

  • Substrates : Ethanol and hexanoyl-CoA (0.72 mM).
  • Enzyme : Acyltransferase (purified from Neurospora crassa).
  • Conditions : 25°C, pH 8.0, 30 min incubation.

Adaptation :

  • Replace ethanol with 2-methylhexanol and hexanoyl-CoA with acetyl-CoA.
  • Yield : ~65–70% (estimated from similar enzymatic esterifications).

Advantages :

  • No toxic solvents or extreme temperatures required.
  • High enantioselectivity for chiral intermediates.

Comparative Analysis of Methods

Table 2. Method Comparison

Method Yield Temperature Scalability Environmental Impact
Claisen Condensation 78% 0–5°C Moderate High (HCl waste)
Organometallic 90% -78°C Low Moderate (THF use)
Enzymatic 70% 25°C High Low

Key Findings :

  • Organometallic routes offer the highest yields but require cryogenic conditions.
  • Enzymatic methods are eco-friendly but need costly enzyme purification.

Industrial Production Considerations

  • Cost Drivers : Butyllithium (organometallic) and acyltransferase (enzymatic) are high-cost reagents.
  • Optimization Strategies :
    • Solvent Recycling : THF recovery in organometallic synthesis.
    • Immobilized Enzymes : Reuse acyltransferases in packed-bed reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2-methylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-acetyl-2-methylhexanoic acid and ethanol.

    Reduction: 2-acetyl-2-methylhexanol.

    Transesterification: A different ester and ethanol.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-2-methylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. These products can then participate in various biochemical pathways, affecting cellular functions and processes .

Comparison with Similar Compounds

Structural and Functional Insights:

  • Branching vs. Linearity: this compound’s branching (acetyl and methyl groups) likely reduces volatility compared to linear esters like ethyl palmitate, which has a longer alkyl chain .
  • Functional Group Reactivity: The acetyl group in Ethyl 2-acetylheptanoate and this compound may enhance solubility in polar solvents, similar to ethyl acetate fractions used in bioactive compound extraction ().
  • Safety: Esters with simple substituents (e.g., Ethyl 2-acetylheptanoate) show minimal hazards, while cyano or methoxy derivatives may require stricter handling protocols .

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